REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH3:10])=[CH:4][C:3]=1[O:11][CH:12]([CH3:14])[CH3:13].C(=O)(O)[O-].[Na+].[CH3:20][N:21](C=O)C>C(OCC)C.[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:9]([O:8][C:5]1[CH:6]=[CH:7][C:2]([C:20]#[N:21])=[C:3]([O:11][CH:12]([CH3:14])[CH3:13])[CH:4]=1)[CH3:10] |f:1.2,5.6.7,8.9.10.11.12|
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Name
|
|
Quantity
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0.48 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OCC)OC(C)C
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
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217 mg
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Type
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catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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102.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was degassed
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Type
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CUSTOM
|
Details
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for 2 h
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Duration
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2 h
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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The product was extracted with diethyl ether (2×30 mL)
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Type
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WASH
|
Details
|
The organic layers were washed with water (1×10 mL) and brine (1×10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
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Purification of the crude by Biotage flash chromatography
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Type
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WASH
|
Details
|
eluting with 10-15% ethyl acetate in hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=C(C#N)C=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |